molecular formula C13H19NO3 B134453 1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride CAS No. 153505-67-0

1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride

Cat. No. B134453
M. Wt: 237.29 g/mol
InChI Key: BCKCFHDZRUTABC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride, also known as DMAP, is a chemical compound that is widely used in scientific research. It is a ketone that is often used as a reagent in organic chemistry reactions. The purpose of

Mechanism Of Action

1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride acts as a nucleophilic catalyst, which means that it can donate a pair of electrons to a substrate. This makes it a useful catalyst in reactions that involve the formation of new bonds, such as esterification and acylation. 1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride can also act as a base, which means that it can accept a proton from an acid. This makes it useful in reactions that involve the removal of a proton from a substrate.

Biochemical And Physiological Effects

1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride is not typically used in biochemical or physiological studies, as it is primarily used as a reagent in organic chemistry reactions.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride as a catalyst is that it is relatively inexpensive and easy to obtain. It is also a highly effective catalyst, which means that only small amounts are needed to catalyze a reaction. However, 1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride is a toxic compound that can be harmful if ingested or inhaled. It is also highly reactive, which means that it can be difficult to handle safely.

Future Directions

There are many potential future directions for research involving 1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride. One area of interest is the development of new catalysts that are more effective and less toxic than 1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride. Another area of interest is the development of new synthetic methods that use 1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride as a reagent. Finally, there is potential for research into the use of 1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride in the synthesis of new pharmaceuticals and other useful compounds.

Synthesis Methods

The synthesis of 1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride can be achieved through a variety of methods. One common method involves the reaction of 2,3-dimethoxybenzaldehyde with dimethylamine in the presence of a catalyst such as p-toluenesulfonic acid. This reaction produces the intermediate 1-(2,3-dimethoxyphenyl)-3-(dimethylamino)-1-propanone, which can then be converted to 1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride hydrochloride by treatment with hydrochloric acid.

Scientific Research Applications

1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride has a wide range of scientific research applications, particularly in the field of organic chemistry. It is commonly used as a catalyst in a variety of reactions, including esterification, acylation, and alkylation. 1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride can also be used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products.

properties

CAS RN

153505-67-0

Product Name

1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-(dimethylamino)propan-1-one

InChI

InChI=1S/C13H19NO3/c1-14(2)9-8-11(15)10-6-5-7-12(16-3)13(10)17-4/h5-7H,8-9H2,1-4H3

InChI Key

BCKCFHDZRUTABC-UHFFFAOYSA-N

SMILES

CN(C)CCC(=O)C1=C(C(=CC=C1)OC)OC

Canonical SMILES

CN(C)CCC(=O)C1=C(C(=CC=C1)OC)OC

synonyms

1-(2,3-Dimethyloxyphenyl)-3-(dimethylamino)-1-propanone hydrochloride

Origin of Product

United States

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